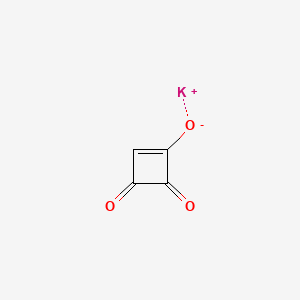
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
描述
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt, also known as moniliformin potassium salt, is a chemical compound with the molecular formula C₄H₃KO₃. It is a potassium salt derivative of 3-hydroxy-3-cyclobutene-1,2-dione. This compound is notable for its unique structure, which includes a cyclobutene ring with two ketone groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt typically involves the reaction of squaric acid with potassium hydroxide. The reaction proceeds as follows:
- Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) is dissolved in water.
- Potassium hydroxide is added to the solution, resulting in the formation of the potassium salt.
- The mixture is then evaporated to dryness to yield the potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Dissolving squaric acid in a large volume of water.
- Adding potassium hydroxide in a controlled manner to ensure complete reaction.
- Using industrial evaporators to remove water and isolate the potassium salt.
化学反应分析
Types of Reactions: 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted cyclobutene derivatives, depending on the substituent introduced.
科学研究应用
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the inhibition of certain enzymes.
作用机制
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and potential therapeutic applications .
相似化合物的比较
Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione): The parent compound from which the potassium salt is derived.
Moniliformin: Another derivative with similar structural features but different functional groups.
Uniqueness: 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt is unique due to its specific combination of a cyclobutene ring with hydroxyl and ketone groups, which imparts distinct chemical reactivity and biological activity. Its potassium salt form enhances its solubility and stability, making it more suitable for various applications compared to its parent compound.
属性
IUPAC Name |
potassium;3,4-dioxocyclobuten-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.K/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBHRCWBVJUMND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HKO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31876-38-7 (Parent) | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00200568 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52591-22-7 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


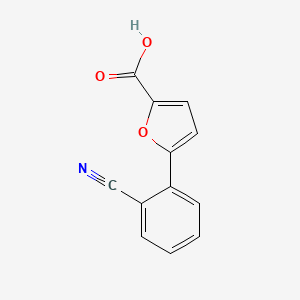
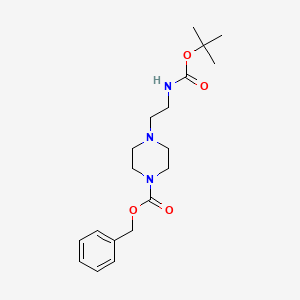

![(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol](/img/structure/B1630167.png)
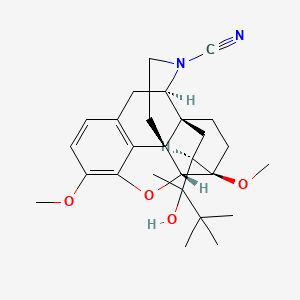


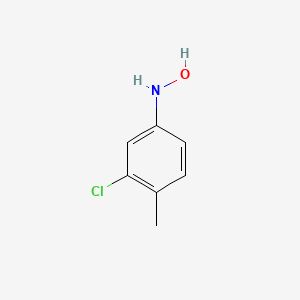
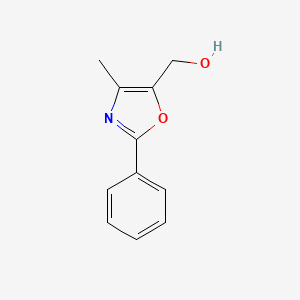
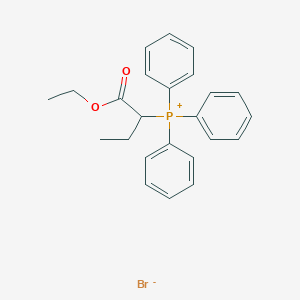

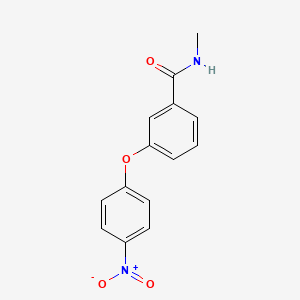

![5,7-Diiodoimidazo[5,1-B]thiazole](/img/structure/B1630182.png)
